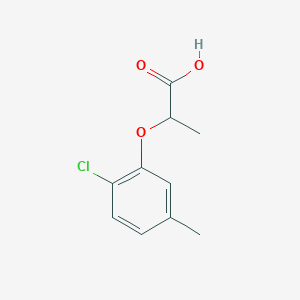

2-(2-氯-5-甲基苯氧基)丙酸

描述

2-(2-Chloro-5-methylphenoxy)propanoic acid, also known as CMPP, is a synthetic chemical compound. It belongs to the group of chlorophenoxypropionic acid herbicides. The IUPAC name for this compound is 2-(2-chloro-5-methylphenoxy)propanoic acid . The molecular formula is C10H11ClO3 and the molecular weight is 214.65 .

Molecular Structure Analysis

The InChI code for 2-(2-Chloro-5-methylphenoxy)propanoic acid is1S/C10H11ClO3/c1-6-3-4-8(11)9(5-6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

2-(2-Chloro-5-methylphenoxy)propanoic acid appears as colourless crystals . The melting point is between 93°-94°C . The vapour pressure is 0.31 mPa at 20 °C . The partition coefficient (n-octanol and water) is logP = 0.1004 (pH 7), 3.2 (unionised, 25 °C) .科学研究应用

环境样品中的检测

2-(2-氯-5-甲基苯氧基)丙酸作为一种苯氧基除草剂,已在环境样品中被检测到。一项研究展示了一种灵敏的方法来测定水中这种化合物,利用相转移微萃取,同时进行衍生化,然后进行 GC-MS 分析。这种方法有效地检测到海水样品中低浓度的除草剂,表明其存在于水生环境中(Nuhu 等人,2012)。

环境影响和生物降解

研究重点关注苯氧基酸除草剂的环境影响和生物降解。关于这些除草剂在土壤中吸附和降解的研究回顾了它们对地下水污染的潜力。确定这些除草剂作为阴离子吸附在有机物和 Fe 阳离子上的情况,细菌降解是土壤中主要的耗散机制(Paszko 等人,2016)。

分析方法

多项研究已经开发出分析方法来检测各种基质中的苯氧基酸除草剂。例如,毛细管液相色谱法用于测定阳离子交换器预浓缩后苹果汁样品中的这些除草剂(Rosales-Conrado 等人,2005)。另一项研究重点关注使用固相萃取和毛细管液相色谱-紫外检测对人尿液样品中这些除草剂进行多残留测定,突出了这些分析技术的广泛应用(Rosales-Conrado 等人,2008)。

物理化学研究

已经使用振动圆二色性研究了包括 2-(2-氯-5-甲基苯氧基)丙酸在内的手性除草剂的绝对构型。这项研究对于理解这些化合物的立体化学和活性至关重要(He 等人,2005)。

毒理学和健康影响

还对苯氧基酸除草剂的健康影响进行了研究,尽管专门针对 2-(2-氯-5-甲基苯氧基)丙酸的研究有限。例如,一项关于荷兰氯苯氧基除草剂制造工人的死因特异性死亡率的研究评估了与接触这些化合物相关的健康风险(Boers 等人,2009)。

作用机制

Target of Action

It is often used in combination with other chemically related herbicides such as 2,4-d, dicamba, and mcpa . These herbicides mimic the plant hormone IAA (auxin) and kill most broadleaf weeds by causing uncontrolled growth .

Mode of Action

Similar herbicides work by mimicking the plant hormone iaa (auxin), leading to uncontrolled growth in broadleaf weeds . This suggests that 2-(2-Chloro-5-methylphenoxy)propanoic acid may have a similar mode of action.

Biochemical Pathways

Herbicides that mimic iaa (auxin) generally affect the auxin signaling pathway, leading to uncontrolled cell growth and eventual death in susceptible plants .

Result of Action

Similar herbicides cause uncontrolled growth in broadleaf weeds, eventually leading to their death .

安全和危害

The compound is classified as slightly toxic . It is rapidly absorbed through the skin . The acute oral LD50 for rats is 930-1166 mg/kg, and for mice, it is 650 mg/kg . The acute percutaneous LD50 for rabbits is 900 mg/kg, and for rats, it is more than 4000 mg/kg . It is a skin irritant and highly irritating to eyes .

生化分析

Biochemical Properties

2-(2-Chloro-5-methylphenoxy)propanoic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as cytochrome P450 monooxygenases, which are involved in the metabolism of various substrates. The compound binds to the active site of these enzymes, altering their catalytic activity. Additionally, 2-(2-Chloro-5-methylphenoxy)propanoic acid interacts with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of 2-(2-Chloro-5-methylphenoxy)propanoic acid on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This, in turn, affects cellular processes such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 2-(2-Chloro-5-methylphenoxy)propanoic acid exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the target enzyme. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-Chloro-5-methylphenoxy)propanoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(2-Chloro-5-methylphenoxy)propanoic acid remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-(2-Chloro-5-methylphenoxy)propanoic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. Additionally, high doses of 2-(2-Chloro-5-methylphenoxy)propanoic acid can result in toxic or adverse effects, including organ damage and metabolic disturbances .

Metabolic Pathways

2-(2-Chloro-5-methylphenoxy)propanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that can be further processed or excreted. These metabolic pathways influence the compound’s bioavailability and overall impact on cellular function .

Transport and Distribution

The transport and distribution of 2-(2-Chloro-5-methylphenoxy)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its efficacy and potential side effects, as it may preferentially accumulate in certain tissues .

Subcellular Localization

The subcellular localization of 2-(2-Chloro-5-methylphenoxy)propanoic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes .

属性

IUPAC Name |

2-(2-chloro-5-methylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-6-3-4-8(11)9(5-6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYAUPTBCTGCOAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395929 | |

| Record name | 2-(2-chloro-5-methylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30033-94-4 | |

| Record name | 2-(2-chloro-5-methylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

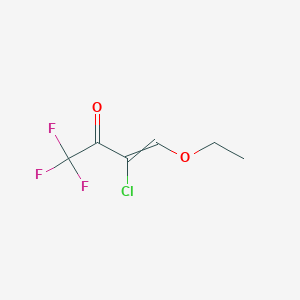

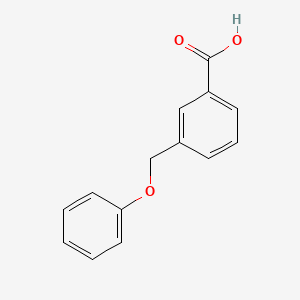

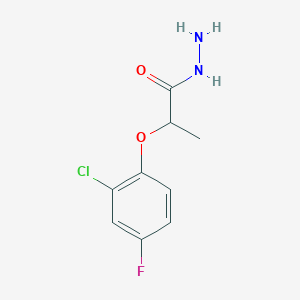

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

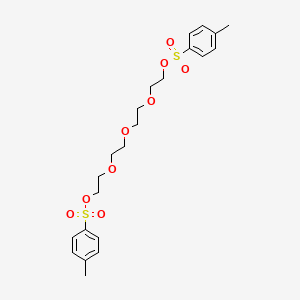

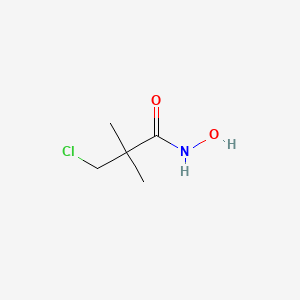

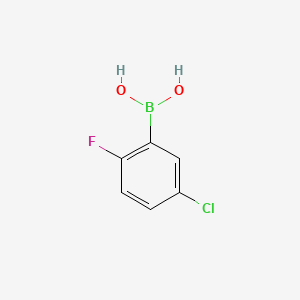

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B1364586.png)

![2-(4-Chlorophenyl)-3-[3-(trifluoromethyl)anilino]acrylonitrile](/img/structure/B1364588.png)

![4-[4-(Methacryloyloxy)butoxy]benzenecarboxylic acid](/img/structure/B1364597.png)

![2-[4-(2-Phenylpropan-2-yl)phenoxy]propanehydrazide](/img/structure/B1364629.png)